molecular formula C15H13Cl2NO B11495517 6-chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11495517
M. Wt: 294.2 g/mol
InChI Key: GOKJTNKCONVFJD-UHFFFAOYSA-N
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Description

6-Chloro-3-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of chlorine atoms in the structure adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 4-chlorobenzylamine with salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the structure can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Chloro-3-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,3-benzoxazine: Lacks the chlorine substituents, resulting in different chemical properties.

    6-Chloro-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but without the 4-chlorophenyl group.

    3-[(4-Chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but without the chlorine atom on the benzoxazine ring.

Uniqueness

The presence of both chlorine atoms and the 4-chlorophenyl group in 6-chloro-3-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzoxazine imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

6-chloro-3-[(4-chlorophenyl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H13Cl2NO/c16-13-3-1-11(2-4-13)8-18-9-12-7-14(17)5-6-15(12)19-10-18/h1-7H,8-10H2

InChI Key

GOKJTNKCONVFJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCN1CC3=CC=C(C=C3)Cl

Origin of Product

United States

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